Alprafenone

Übersicht

Beschreibung

Alprafenon ist eine chemische Verbindung mit der Summenformel C25H35NO4 . Es ist bekannt für seine antiarrhythmischen Eigenschaften, ähnlich denen von Propafenon . Alprafenon wurde auf seine Auswirkungen auf das Herzgewebe untersucht, insbesondere im Zusammenhang mit Arrhythmien .

Herstellungsmethoden

Die Synthese von Alprafenon umfasst mehrere Schritte, die typischerweise mit der Herstellung wichtiger Zwischenprodukte beginnen. Die Synthesewege umfassen häufig:

Oxidation von primären Alkoholen: zur Bildung von Aldehyden.

Reduktion von Carbonsäuren: zu Aldehyden unter Verwendung von Reagenzien wie Diisobutylaluminiumhydrid (DIBAL-H).

Friedel-Crafts-Acylierung: zur Einführung von Acylgruppen in aromatische Ringe.

Industrielle Produktionsmethoden können diese Reaktionen zur Skalierung optimieren, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Alprafenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Alprafenon kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können Alprafenon in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Alprafenon kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Chromtrioxid (CrO3) zur Oxidation und Natriumborhydrid (NaBH4) zur Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vorbereitungsmethoden

The synthesis of alprafenone involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include:

Oxidation of primary alcohols: to form aldehydes.

Reduction of carboxylic acids: to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H).

Friedel-Crafts acylation: to introduce acyl groups into aromatic rings.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Alprafenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include chromium trioxide (CrO3) for oxidation and sodium borohydride (NaBH4) for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1.1 Antiarrhythmic Properties

Alprafenone is primarily recognized for its antiarrhythmic properties. Similar to propafenone, it belongs to the Vaughan-Williams class IC antiarrhythmics, which are used to manage various types of arrhythmias, including atrial fibrillation and ventricular tachycardia. Studies have shown that this compound can effectively stabilize cardiac rhythm by blocking sodium channels and inhibiting abnormal electrical conduction in the heart .

1.2 Long-term Efficacy

Research indicates that this compound may be effective for long-term prevention of atrial fibrillation. While its efficacy might decrease over time, it remains a viable option for patients who do not respond well to other treatments . The drug's ability to maintain sinus rhythm in patients has been documented, suggesting its importance in chronic management strategies for arrhythmias.

Oncological Applications

2.1 Potential Anticancer Agent

Recent studies have explored the repurposing of this compound as a potential anticancer agent. Research on propafenone has indicated that compounds within this class can induce apoptosis in cancer cells, particularly esophageal squamous cell carcinoma (ESCC) cells, without harming normal cells . This finding opens avenues for investigating this compound's role in cancer therapy through mechanisms such as mitochondrial dysfunction and apoptosis induction.

2.2 Mechanistic Insights

The mechanism by which this compound may exert anticancer effects involves the activation of intrinsic apoptotic pathways, leading to reduced expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. In vivo studies have demonstrated significant tumor growth suppression when treated with propafenone, suggesting that similar outcomes could be expected with this compound .

Pharmacokinetics and Formulation Advances

3.1 Controlled Release Formulations

Advancements in drug delivery systems have been explored to enhance the pharmacokinetic profile of this compound. Controlled absorption formulations aim to provide sustained release of the active compound, improving patient adherence and therapeutic outcomes . Innovations in formulation technology may allow for once-daily dosing regimens, which are particularly beneficial for patients with swallowing difficulties or those requiring enteral feeding.

Summary of Applications

Wirkmechanismus

The mechanism of action of alprafenone involves its interaction with cardiac ion channels. It primarily affects the sodium channels , reducing the upstroke velocity of the action potential in cardiac cells . This stabilizes the myocardial membrane and helps in managing arrhythmias. The molecular targets include voltage-gated sodium channels , which are crucial for the propagation of action potentials in cardiac tissues .

Vergleich Mit ähnlichen Verbindungen

Alprafenon ähnelt anderen Antiarrhythmika wie Propafenon und Flecainid . Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Propafenon: Ähnlich in Struktur und Funktion, aber Alprafenon kann unterschiedliche pharmakokinetische Eigenschaften haben.

Flecainid: Ein weiteres Antiarrhythmikum, jedoch mit einem anderen Wirkmechanismus und Nebenwirkungsprofil.

Diese Vergleiche heben die Einzigartigkeit von Alprafenon in Bezug auf seine spezifischen Wechselwirkungen mit kardialen Ionenkanälen und seine potenziellen therapeutischen Anwendungen hervor.

Eigenschaften

CAS-Nummer |

124316-02-5 |

|---|---|

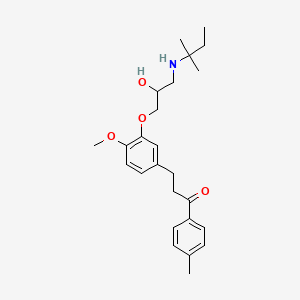

Molekularformel |

C25H35NO4 |

Molekulargewicht |

413.5 g/mol |

IUPAC-Name |

3-[3-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]-4-methoxyphenyl]-1-(4-methylphenyl)propan-1-one |

InChI |

InChI=1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3 |

InChI-Schlüssel |

WUUQBRHWNUFEEB-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O |

Kanonische SMILES |

CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(4-methylphenyl)-3-(3'-(2-hydroxy-3-tert-pentylaminopropoxy)-4'-methoxyphenyl)-1-propanone AH 141 AH-141 alprafenone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.